molecular formula C11H12N2O3S B11790500 2-(7-Cyclopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid

2-(7-Cyclopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid

Cat. No.: B11790500
M. Wt: 252.29 g/mol
InChI Key: GUGXWMFBQFGXID-UHFFFAOYSA-N
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Description

2-(7-Cyclopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid is a heterocyclic compound that features a thiazolo[3,2-a]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Cyclopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents. Common reagents used in this synthesis include α-bromo ketones, chloroacetic acid, and terminal alkynes . The reaction conditions often involve the use of solvents such as dry acetone and catalysts like anhydrous potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Green chemistry principles, such as using environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(7-Cyclopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of alkylated derivatives .

Scientific Research Applications

2-(7-Cyclopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7-Cyclopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid involves its interaction with specific molecular targets. One of the primary targets is cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells . The thiazolo[3,2-a]pyrimidine core is crucial for binding to the active site of CDK2, thereby blocking its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-Cyclopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid is unique due to its specific cyclopropyl and acetic acid substituents, which enhance its binding affinity and selectivity for CDK2. This makes it a more potent inhibitor compared to other similar compounds .

Properties

Molecular Formula

C11H12N2O3S

Molecular Weight

252.29 g/mol

IUPAC Name

2-(7-cyclopropyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid

InChI

InChI=1S/C11H12N2O3S/c14-9-4-8(6-1-2-6)12-11-13(9)7(5-17-11)3-10(15)16/h4,6-7H,1-3,5H2,(H,15,16)

InChI Key

GUGXWMFBQFGXID-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=O)N3C(CSC3=N2)CC(=O)O

Origin of Product

United States

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